molecular formula C18H14Cl2N2O2 B12675961 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- CAS No. 107659-26-7

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl-

Cat. No.: B12675961
CAS No.: 107659-26-7
M. Wt: 361.2 g/mol
InChI Key: BFTCKWLYJYEVHA-UHFFFAOYSA-N
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Description

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- is a chemical compound with the molecular formula C12H10Cl2N2O. It is known for its unique structure, which includes a propanone backbone substituted with dichlorophenyl, hydroxy, imidazolyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl): This compound is structurally similar but lacks the hydroxy and phenyl groups.

    2-(2,4-Dichlorophenyl)-2-hydroxy-1-phenyl-1-propanone: Similar structure but without the imidazole ring.

Uniqueness

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

107659-26-7

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-yl-1-phenylpropan-1-one

InChI

InChI=1S/C18H14Cl2N2O2/c19-14-6-7-15(16(20)10-14)18(24,11-22-9-8-21-12-22)17(23)13-4-2-1-3-5-13/h1-10,12,24H,11H2

InChI Key

BFTCKWLYJYEVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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